molecular formula C8H5ClF4O B1404458 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene CAS No. 1404194-29-1

2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene

Cat. No.: B1404458
CAS No.: 1404194-29-1
M. Wt: 228.57 g/mol
InChI Key: GRWNPTHBIXLFKA-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of fluorinated aromatic compounds often involves the use of specialized fluorinating agents and catalysts. For example, the use of difluorocarbene reagents has been reported for the efficient introduction of difluoromethyl groups into aromatic compounds . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chloro(difluoro)methoxy]-1,3-difluorobenzene
  • 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-ethylbenzene
  • 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-propylbenzene

Uniqueness

2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene is unique due to the presence of both chloro and difluoromethoxy groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c1-4-2-3-5(10)7(6(4)11)14-8(9,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWNPTHBIXLFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene
Reactant of Route 2
2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene
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2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene
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Reactant of Route 6
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2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene

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